molecular formula C16H23BN2O3 B13928271 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Cat. No.: B13928271
M. Wt: 302.2 g/mol
InChI Key: TWYDHJWVJRQWHS-UHFFFAOYSA-N
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Description

6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the borylation of an indazole precursor. The reaction is often carried out using a palladium catalyst in the presence of a base. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium acetate (Pd(OAc)₂)

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, in solvents like water or acetone, at room temperature to 50°C.

    Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or ether, at room temperature to 50°C.

    Substitution: Palladium catalysts, bases like K₂CO₃, in solvents like THF or DMF, at 80-100°C.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: The compound is widely used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex heterocyclic compounds.

Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as cross-coupling reactions in organic synthesis.

Comparison with Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Comparison:

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the indazole core, making it less versatile in heterocyclic synthesis.
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronate ester groups, making it useful in the synthesis of more complex polymers and materials.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group, which provides different reactivity compared to the indazole derivative.

Properties

Molecular Formula

C16H23BN2O3

Molecular Weight

302.2 g/mol

IUPAC Name

6-methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C16H23BN2O3/c1-10-13-11(9-19(6)18-13)8-12(14(10)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3

InChI Key

TWYDHJWVJRQWHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2OC)C)C

Origin of Product

United States

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